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Introduction to Chemogenetics and the PSAM/PSEM
System

Chemogenetics is a powerful technology that allows for the remote control of specific cell
populations, most notably neurons, through the use of engineered receptors and their
selective, exogenous ligands. This approach offers superior temporal control and cell-type
specificity compared to traditional pharmacological methods. A leading chemogenetic system is
the Designer Receptors Exclusively Activated by Designer Drugs (DREADD) platform, which
utilizes modified G-protein coupled receptors (GPCRS).

An alternative and potent chemogenetic tool is the Pharmacologically Selective Actuator
Module (PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system. PSAMs
are engineered ligand-gated ion channels, created by fusing the ligand-binding domain of one
receptor to the ion pore domain of another. This modular design allows for the creation of
channels with novel ligand sensitivities and specific ionic conductances, enabling either
neuronal activation or silencing.
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This guide focuses on a particularly potent and selective PSEM, uPSEM792, and its interaction
with the engineered PSAM4-GIyR ion channel, a key tool for inhibitory chemogenetics.

UPSEM792: A Potent and Selective Agonist for
PSAM4-GlyR

uPSEM792 is an ultra-potent and highly selective agonist developed for the PSAM4-GIlyR and
PSAM4-5HT3 engineered ion channels. Its chemical structure is a modification of varenicline, a
partial agonist for nicotinic acetylcholine receptors. This modification confers exceptional affinity
and selectivity for the engineered PSAM4 ligand-binding domain, which is derived from the a7
nicotinic acetylcholine receptor and contains three specific mutations (L131G, Q139L, Y217F).

Chemical and Pharmacological Properties of UPSEM792

The high affinity and selectivity of uPSEM792 for PSAM4-GlyR make it a valuable tool for
precise neuronal silencing with minimal off-target effects.
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Mechanism of Action: Neuronal Silencing via
Chloride Influx

The PSAM4-GIyR is a chimeric ion channel composed of the modified a7 nAChR ligand-
binding domain (PSAM4) fused to the chloride-permeable pore of the glycine receptor (GlyR).
In its resting state, the channel is closed. Upon binding of uPSEM792 to the PSAM4 domain,
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the channel undergoes a conformational change, opening the GlyR pore and allowing chloride
ions (CI-) to flow into the neuron.

This influx of negatively charged chloride ions hyperpolarizes the neuronal membrane, making
it more difficult to reach the threshold for firing an action potential. This effectively silences the
neuron, reducing its activity and communication with other neurons.
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Figure 1: Signaling pathway of uPSEM792-mediated neuronal silencing.

The Paradoxical Excitatory Effect of UPSEM792

Contrary to its intended inhibitory function, activation of PSAM4-GlyR by uPSEM792 can,
under certain circumstances, lead to neuronal excitation. This paradoxical effect has been
observed in specific neuronal populations, such as dopamine D1 receptor-expressing medium
spiny neurons (D1-MSNSs) in the ventral striatum.[5][6][7]

The underlying mechanism for this excitatory action is a shift in the chloride reversal potential
(ECI). In neurons with a high intracellular chloride concentration, the opening of chloride
channels can lead to an efflux of chloride ions, resulting in depolarization rather than
hyperpolarization. This depolarization can be sufficient to trigger action potentials.[5][6][7]

Factors that can contribute to a depolarized ECI include the expression levels of chloride
transporters, such as NKCC1 and KCC2, which regulate intracellular chloride concentrations.
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Figure 2: Mechanism of paradoxical excitation by uPSEM792.

Experimental Protocols
Stereotactic Injection of AAV-syn-flex-PSAM4-GlyR-
IRES-eGFP

This protocol describes the targeted expression of PSAM4-GIyR in specific neuronal
populations using a Cre-dependent adeno-associated virus (AAV).

Materials:

e AAV-syn-flex-PSAM4-GlyR-IRES-eGFP viral vector

Cre-driver mouse line

Stereotaxic apparatus

Anesthesia (e.g., isoflurane)

Microinjection pump and syringe

Drill

Procedure:
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¢ Anesthetize the mouse and secure it in the stereotaxic frame.

o Expose the skull and identify the target coordinates for injection based on a mouse brain
atlas.

o Drill a small burr hole over the target area.
o Lower the injection needle to the desired depth.
 Infuse the AAV vector at a slow, controlled rate (e.g., 100 nL/min).

 After infusion, leave the needle in place for 5-10 minutes to allow for diffusion before slowly
retracting it.

e Suture the incision and allow the mouse to recover.

o Allow 4-6 weeks for optimal viral expression before subsequent experiments.

In Vivo Two-Photon Calcium Imaging

This protocol allows for the real-time monitoring of neuronal activity in vivo in response to
UPSEM792 administration.

Materials:

o Mouse with PSAM4-GlyR expression and a genetically encoded calcium indicator (e.g.,
GCaMP)

e Two-photon microscope

e UPSEM792 solution

e Head-fixation apparatus

Procedure:

e Implant a cranial window over the brain region of interest.

o Acclimate the mouse to the head-fixation apparatus.
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e Administer uPSEM792 (e.g., via intraperitoneal injection).
» Position the mouse under the two-photon microscope and locate the region of interest.

e Record calcium transients from individual neurons before and after uPSEM792
administration.

e Analyze the changes in neuronal activity to assess the effect of PSAM4-GIlyR activation.

Brain Slice Electrophysiology

This protocol is used to characterize the electrophysiological effects of uPSEM792 on PSAM4-
GlyR-expressing neurons in vitro.

Materials:

Mouse with PSAM4-GIlyR expression

Vibratome

Artificial cerebrospinal fluid (aCSF)

Patch-clamp rig with amplifier and data acquisition system

uPSEM792 solution

Procedure:

Anesthetize the mouse and perfuse transcardially with ice-cold aCSF.

o Rapidly dissect the brain and prepare acute brain slices (e.g., 300 um thick) using a
vibratome.

» Allow slices to recover in a holding chamber with oxygenated aCSF.

o Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

 |dentify PSAM4-GlyR-expressing neurons (e.g., by fluorescence if a reporter gene is co-
expressed).
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o Perform whole-cell patch-clamp recordings to measure membrane potential, input
resistance, and firing properties.

o Bath-apply uPSEM792 at various concentrations and record the changes in neuronal activity.
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Figure 3: General experimental workflow for using uPSEM792.

Conclusion

UPSEM792, in conjunction with the PSAM4-GIlyR system, represents a powerful tool for the
chemogenetic silencing of specific neuronal populations. Its high potency and selectivity offer
significant advantages for dissecting the function of neural circuits. However, researchers must
be aware of the potential for paradoxical excitatory effects, particularly in neurons with high
intracellular chloride concentrations. Careful validation of the inhibitory effect in the specific
neuronal population of interest is crucial for the accurate interpretation of experimental results.
This in-depth guide provides the foundational knowledge and experimental framework for the
effective application of UPSEM792 in neuroscience research and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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